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Compound of Interest

Compound Name: Amlodipine metabolite

Cat. No.: B114965

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and analysis of the primary pyridine metabolite of amlodipine. Amlodipine, a dihydropyridine
calcium channel blocker, undergoes extensive metabolism, leading to the formation of several
derivatives. Understanding the structure and characteristics of these metabolites is crucial for a
complete pharmacological and toxicological assessment of the drug.

Chemical Structure and Identification

The principal metabolic transformation of amlodipine is the oxidation of its dihydropyridine ring
to a pyridine ring, resulting in the formation of a metabolite commonly referred to as M9 or
dehydroamlodipine.[1][2] This primary pyridine metabolite can undergo further
biotransformation. One of the major subsequent metabolites identified in human urine is 2-([4-
(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyljmethoxy)acetic acid.
[3]

Dehydroamlodipine (M9)

o |[UPAC Name: 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-
methylpyridine-3,5-dicarboxylate

e Molecular Formula: C20H23CIN20s
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e Molecular Weight: 406.86 g/mol
o CAS Number: 113994-41-5[4]

2-([4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridylJmethoxy)acetic
acid

o |[UPAC Name: 2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-
methylpyridin-2-yllmethoxy}acetic acid[5]

e Molecular Formula: C20H20CINO~7[6][7]
e Molecular Weight: 421.83 g/mol [6][7]
e CAS Number: 113994-45-9[6][7]

These pyridine metabolites are considered pharmacologically inactive, with minimal calcium
channel blocking activity compared to the parent amlodipine.[3]

Spectroscopic Data for Structural Elucidation

Detailed spectroscopic analysis is essential for the unambiguous identification of amlodipine’'s
pyridine metabolites. While a complete set of publicly available spectra for the metabolites is
limited, the following outlines the expected data based on the known fragmentation patterns of
amlodipine and related compounds.

Mass Spectrometry (MS)

Mass spectrometry, particularly LC-MS/MS, is the primary technique for identifying and
quantifying amlodipine and its metabolites in biological matrices.[2] The fragmentation pattern
of dehydroamlodipine is expected to be similar to that of amlodipine, with characteristic losses
of the side chains. The ion at m/z 238, corresponding to the [C12H13NO2CI]* fragment, is a
prominent peak in the mass spectrum of amlodipine and is anticipated to be a major fragment
for its pyridine metabolite as well.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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'H and 3C NMR spectroscopy are crucial for confirming the aromaticity of the pyridine ring in
the metabolite.

e 1H NMR: The key difference in the *H NMR spectrum of dehydroamlodipine compared to
amlodipine would be the absence of the N-H proton signal and the methine proton signal at
the C4 position of the dihydropyridine ring. The chemical shifts of the protons on the side
chains would also be affected by the aromatization of the ring.

e 13C NMR: The 3C NMR spectrum would show characteristic shifts for the sp2-hybridized
carbons of the pyridine ring, differing significantly from the sp3-hybridized C4 carbon of the
dihydropyridine ring in amlodipine.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule.
The IR spectrum of amlodipine besylate shows a characteristic N-H stretching vibration around
3410 cm~1.[9] In the pyridine metabolite, this peak would be absent. The C=0 stretching
frequencies of the ester groups are expected around 1675 cm~1.[5]

Quantitative Data

The following table summarizes the reported plasma concentrations of amlodipine and its major
pyridine metabolites in hypertensive patients.

Compound Plasma Concentration Range (ng/mL)
Amlodipine 6.5-20.9
Dehydroamlodipine (DH-AML) 1.4-10.9

2-((4-(2-chlorophenyl)-3-ethoxycarbonyl-5-
methoxycarbonyl-6-methyl-2- 5.6-38.3
pyridyl)methoxy)acetic acid (CM-DH-AML)

Data from a study on hypertensive patients.

Experimental Protocols
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In Vitro Metabolism Study using Human Liver
Microsomes (HLM)

This protocol is a general guideline for studying the metabolism of amlodipine to its pyridine
derivative in vitro.

Objective: To determine the metabolic profile of amlodipine in HLM and identify the cytochrome
P450 enzymes involved.

Materials:

Amlodipine

e Pooled human liver microsomes (HLM)

 NADPH regenerating system (e.g., G6P, G6PDH, NADP™)

¢ Phosphate buffer (pH 7.4)

o Selective CYP450 inhibitors (e.g., ketoconazole for CYP3A4/5)
» Acetonitrile (for quenching the reaction)

e LC-MS/MS system

Procedure:

Incubation Mixture Preparation: Prepare an incubation mixture containing amlodipine, HLM,
and phosphate buffer.

e Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the
temperature.

« Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating
system.

e Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
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o Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold
acetonitrile.

o Sample Preparation: Centrifuge the mixture to precipitate the proteins. Collect the
supernatant for analysis.

o LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to
identify and quantify the parent drug and its metabolites.

» Enzyme Phenotyping: To identify the specific CYP enzymes involved, repeat the incubation
with the inclusion of selective CYP450 inhibitors. A significant reduction in metabolite
formation in the presence of a specific inhibitor indicates the involvement of that enzyme. For
amlodipine, ketoconazole is used to confirm the role of CYP3A4.[1]

Quantification of Amlodipine and its Pyridine Metabolite
in Human Plasma by LC-MS/MS

This protocol outlines a method for the simultaneous determination of amlodipine and its major
metabolites in human plasma.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the
quantification of amlodipine, dehydroamlodipine, and 2-((4-(2-chlorophenyl)-3-ethoxycarbonyl-
5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid in human plasma.

Materials:
e Human plasma samples

o Reference standards for amlodipine, dehydroamlodipine, and 2-((4-(2-chlorophenyl)-3-
ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid

« Internal standard (IS) (e.g., a deuterated analog or a structurally similar compound)
o Acetonitrile

e Formic acid
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e Methanol

o Water (HPLC grade)

e LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:

e Sample Preparation (Protein Precipitation):

o

To a 100 pL aliquot of plasma, add an internal standard solution.

[¢]

Add 300 pL of acetonitrile to precipitate the plasma proteins.

[¢]

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

[e]

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of
nitrogen.

[e]

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

e LC-MS/MS Conditions:

[¢]

Chromatographic Column: A C18 reversed-phase column is typically used.

o Mobile Phase: A gradient or isocratic elution with a mixture of methanol or acetonitrile and
water containing a small amount of formic acid (e.g., 0.1%) is common.

o lonization Mode: Positive electrospray ionization (ESI+).

o Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for
guantification. Specific precursor-to-product ion transitions are monitored for each analyte
and the internal standard.

o Method Validation: The method should be validated according to regulatory guidelines for
bioanalytical method validation, including assessments of selectivity, linearity, accuracy,
precision, recovery, matrix effect, and stability.
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Metabolic Pathway and Synthesis Workflow
Amlodipine Metabolic Pathway

The primary metabolic pathway of amlodipine involves the enzymatic oxidation of the
dihydropyridine ring to a pyridine ring, followed by further modifications to the side chains.

Oxidative deamination,

CYP3A4 O-dealkylation,
Amlodipine (Dehydrogenation) Dehydroamlodipine (M9) O-demethylation Further Metabolites
(Dihydropyridine) (Pyridine derivative) (e.g., Acetic acid derivative)

Click to download full resolution via product page

Caption: Metabolic pathway of amlodipine to its pyridine metabolites.

Proposed Synthesis of Dehydroamlodipine

While a specific detailed protocol for the synthesis of dehydroamlodipine is not readily available
in the literature, a plausible synthetic route involves the oxidation of amlodipine. The Hantzsch
synthesis, used for amlodipine production, can be followed by an oxidation step.

d Hantzsch Pyridine Synthesis h

(Z-Chlorobenzaldehyda (Ethyl acetoacetate) Ammonia source)

e e AMlodipine

Oxidation
(e.g., with mild oxidizing agent)

Dehydroamlodipine
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Caption: Proposed workflow for the synthesis of dehydroamlodipine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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